molecular formula C10H13N3O B14809780 2-(3-(Dimethylamino)-1-ethoxyallylidene)malononitrile

2-(3-(Dimethylamino)-1-ethoxyallylidene)malononitrile

Cat. No.: B14809780
M. Wt: 191.23 g/mol
InChI Key: QFRPTQQBPYSHJL-AATRIKPKSA-N
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Description

2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile is an organic compound with the molecular formula C10H13N3O It is a derivative of malononitrile and is characterized by the presence of a dimethylamino group and an ethoxy group attached to a propenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile typically involves the reaction of N,N-dimethylformamide dimethyl acetal with (1-ethoxyethylidene)malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Materials: N,N-dimethylformamide dimethyl acetal and (1-ethoxyethylidene)malononitrile.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Addition Reactions: The propenylidene moiety can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Addition Reactions: Electrophiles such as halogens or acids can be used to add across the double bond.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted malononitrile derivatives, while addition reactions can produce halogenated or acylated products.

Scientific Research Applications

2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[3-(dimethylamino)-1-propoxyprop-2-enylidene]propanedinitrile: Similar structure but with a propoxy group instead of an ethoxy group.

    2-[3-(dimethylamino)-1-butoxyprop-2-enylidene]propanedinitrile: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-[(E)-3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile

InChI

InChI=1S/C10H13N3O/c1-4-14-10(5-6-13(2)3)9(7-11)8-12/h5-6H,4H2,1-3H3/b6-5+

InChI Key

QFRPTQQBPYSHJL-AATRIKPKSA-N

Isomeric SMILES

CCOC(=C(C#N)C#N)/C=C/N(C)C

Canonical SMILES

CCOC(=C(C#N)C#N)C=CN(C)C

Origin of Product

United States

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